(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
CAS No.: 1176515-70-0
Cat. No.: VC11725129
Molecular Formula: C17H15FO
Molecular Weight: 254.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1176515-70-0 |
|---|---|
| Molecular Formula | C17H15FO |
| Molecular Weight | 254.30 g/mol |
| IUPAC Name | (E)-1-(4-ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C17H15FO/c1-2-13-7-9-15(10-8-13)17(19)12-11-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3/b12-11+ |
| Standard InChI Key | JRDNZWRIGANBQZ-VAWYXSNFSA-N |
| Isomeric SMILES | CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F |
| SMILES | CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F |
Introduction
Structural and Chemical Identity
Molecular Architecture
The title compound features a 4-ethylphenyl group at position 1 and a 2-fluorophenyl group at position 3 of the propenone backbone. The (E) configuration denotes the trans geometry of the α,β-unsaturated system, which is critical for electronic conjugation and biological activity. The molecular formula is C₁₇H₁₅FO, with a calculated molecular weight of 254.30 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₅FO | |
| Molecular Weight | 254.30 g/mol | |
| Exact Mass | 254.111 Da | Calculated |
| Topological Polar Surface Area | 26.3 Ų | |
| LogP (Partition Coefficient) | ~4.1 (estimated) |
The ethyl group at the 4-position of the phenyl ring enhances lipophilicity, while the ortho-fluorine substituent introduces steric and electronic effects that may influence intermolecular interactions .
Synthesis and Crystallization
Claisen-Schmidt Condensation
The compound is synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between 4-ethylacetophenone and 2-fluorobenzaldehyde. This method, validated for analogous chalcones , proceeds under mild conditions:
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Reagents: 4-Ethylacetophenone (3 mmol), 2-fluorobenzaldehyde (3 mmol).
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Solvent: 95% ethanol (2.5 mL).
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Catalyst: Aqueous NaOH (15 mM, 0.3 mL).
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Reaction Time: 45 minutes at room temperature.
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Workup: Precipitation with cold water, followed by recrystallization in dichloromethane/hexane (4:1) .
Yield typically ranges from 70–80%, with purity confirmed via melting point (392–394 K) and IR spectroscopy (C=O stretch at ~1650 cm⁻¹) .
Table 2: Synthetic Parameters for Analogous Chalcones
| Starting Materials | Yield (%) | Crystal Solvent | Reference |
|---|---|---|---|
| 4-Fluorobenzaldehyde + 4′-Ethoxyacetophenone | 77 | Ethanol | |
| 4-Ethylacetophenone + 4-Fluorobenzaldehyde | 75 | Dichloromethane/Hexane |
Crystallographic and Conformational Analysis
Crystal Packing and Intermolecular Interactions
While no direct crystal data exists for the title compound, studies on similar chalcones reveal orthorhombic packing (space group Pca2₁) with four molecules per unit cell . Key interactions include:
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C–H···O/F Hydrogen Bonds: Stabilize layers along the a-axis .
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π–π Stacking: Centroid distances of ~4.2 Å between aromatic rings .
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H–π Interactions: Contribute to three-dimensional stability .
The 2-fluorophenyl group introduces steric hindrance, potentially reducing planarity compared to para-substituted analogs. Torsional angles between the propenone system and aromatic rings are critical; for example, in (E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, the C–C–C–C torsion is 12.0°, inducing a non-planar conformation .
Physicochemical Properties
Solubility and Stability
The compound is lipophilic (LogP ≈ 4.1), favoring solubility in organic solvents like ethanol and dichloromethane. Aqueous solubility is limited, necessitating formulation strategies for biological testing. Stability under ambient conditions is inferred from analogs, which show no decomposition over months when stored in dark, dry environments .
Table 3: Comparative Physicochemical Data
| Compound | LogP | PSA (Ų) | Solubility |
|---|---|---|---|
| (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)propenone | 4.1 | 26.3 | Low (aqueous) |
| (E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)propenone | 4.12 | 26.3 | Ethanol-soluble |
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